molecular formula C20H30Cl2N4O B1670298 Desmethyl cariprazine CAS No. 839712-15-1

Desmethyl cariprazine

カタログ番号 B1670298
CAS番号: 839712-15-1
分子量: 413.4 g/mol
InChIキー: WMQLLTKSISGWHQ-WKILWMFISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmethyl cariprazine is an active metabolite of Cariprazine . Cariprazine is an atypical antipsychotic agent and a piperazine derivative . It is used to treat schizophrenia and acute manic or mixed episodes due to bipolar I disorder . Desmethyl cariprazine is pharmacologically active and has in vitro receptor binding profiles similar to the parent drug .


Synthesis Analysis

Cariprazine is extensively metabolized by CYP3A4 and, to a lesser extent, by CYP2D6 to form two major metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR) . The formation rate of DCAR is linked to the elimination rate of cariprazine .


Molecular Structure Analysis

The chemical formula of Desmethyl cariprazine is C20H30Cl2N4O . Its exact mass is 412.18 and its molecular weight is 413.390 .

科学的研究の応用

Schizophrenia Treatment

Desmethyl cariprazine (DCAR) is a major active metabolite of cariprazine, which is used in the treatment of schizophrenia. DCAR contributes to the therapeutic effects of cariprazine by acting on dopamine D3/D2 receptors and serotonin 5-HT1A receptors . Studies have shown that cariprazine and its metabolites, including DCAR, are effective in managing both positive and negative symptoms of schizophrenia without significant dose adjustments based on patient characteristics .

Cognitive Function Enhancement

DCAR has been implicated in the improvement of cognitive functions. In conditions like Huntington’s disease, cariprazine treatment, which includes the action of DCAR, has shown positive effects on cognitive performance and behavioral changes . This suggests potential applications of DCAR in enhancing cognitive symptoms in neurodegenerative diseases.

Neurodegenerative Disease Symptomatology

Research indicates that cariprazine and its metabolites may improve non-motor symptoms in neurodegenerative diseases like Huntington’s disease, particularly in mood and cognitive symptoms. This points to a potential application of DCAR in addressing the psychiatric and cognitive aspects of neurodegenerative disorders .

Psychiatric Symptom Relief

DCAR, through its action as part of cariprazine therapy, has been found to be safe and effective in a wide range of psychiatric conditions. It has shown promise in treating acute psychotic symptoms, addiction, negative and cognitive symptoms, and improving general psychopathology in schizophrenia .

Pharmacokinetic Modeling

Population pharmacokinetic modeling has been used to describe the pharmacokinetics of cariprazine and its metabolites, including DCAR. This modeling helps in understanding the concentration-time profiles of these compounds, which is crucial for determining appropriate dosing and predicting therapeutic outcomes .

作用機序

Target of Action

Desmethyl cariprazine (DCAR) is a major active metabolite of cariprazine . It primarily targets dopaminergic D2 and D3 receptors and serotonergic 5-HT1A receptors . These receptors play a crucial role in regulating mood and behavior. DCAR also has moderate antagonistic properties at serotonergic 5-HT2A and 5-HT2B receptors, as well as histaminergic H1 receptors .

Mode of Action

DCAR functions as a partial agonist at its primary targets . This means it can act as either a functional agonist or functional antagonist depending on the surrounding neurotransmitter environment . Its most salient feature is its preference for D3 receptors; its D3 binding affinity is higher than dopamine’s affinity for this receptor . This unique D3 blockade can improve negative symptoms and cognitive deficits among patients with schizophrenia .

Biochemical Pathways

DCAR’s interaction with its targets affects several biochemical pathways. The partial agonism effect of DCAR may reverse the inhibition of over-expressed D3 receptors on dopaminergic neurons projecting from the ventral tegmental area to the prefrontal cortex, leading to normalization of dopamine release within the prefrontal cortex . The activity of DCAR on 5-HT1A and 5-HT2A receptors helps to improve psychotic or manic symptoms, as well as lower the occurrence of extrapyramidal symptoms .

Pharmacokinetics

DCAR is extensively metabolized by the liver, mainly by CYP3A4 and to a lesser extent by CYP2D6 . The pharmacokinetics of DCAR were described by a two-compartment model with linear elimination . The median time to 90% of steady state was approximately 1 week for cariprazine and DCAR .

Result of Action

The molecular and cellular effects of DCAR’s action are primarily related to its interaction with dopaminergic and serotonergic receptors. By acting as a partial agonist at these receptors, DCAR can modulate neurotransmitter activity in the brain, which can lead to improvements in symptoms of schizophrenia and bipolar disorder .

Action Environment

The action, efficacy, and stability of DCAR can be influenced by various environmental factors. For instance, the metabolism of DCAR can be affected by the presence of other drugs that inhibit or induce CYP3A4 or CYP2D6 . Furthermore, patient characteristics such as race, sex, and weight can influence the pharmacokinetics of DCAR .

特性

IUPAC Name

1-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30Cl2N4O/c1-23-20(27)24-16-7-5-15(6-8-16)9-10-25-11-13-26(14-12-25)18-4-2-3-17(21)19(18)22/h2-4,15-16H,5-14H2,1H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQLLTKSISGWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl cariprazine

CAS RN

839712-15-1
Record name Desmethyl cariprazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHYL CARIPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286RCD7025
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl cariprazine
Reactant of Route 2
Reactant of Route 2
Desmethyl cariprazine
Reactant of Route 3
Reactant of Route 3
Desmethyl cariprazine
Reactant of Route 4
Reactant of Route 4
Desmethyl cariprazine
Reactant of Route 5
Reactant of Route 5
Desmethyl cariprazine
Reactant of Route 6
Reactant of Route 6
Desmethyl cariprazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。